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molecular formula C18H24O5 B8276865 Ethyl 3-(3-cyclopentyl-4-methoxycarbonyloxy-phenyl)propanoate

Ethyl 3-(3-cyclopentyl-4-methoxycarbonyloxy-phenyl)propanoate

Cat. No. B8276865
M. Wt: 320.4 g/mol
InChI Key: ZOKQEKXACSRSNL-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

Ethyl 3-(3-cyclopentyl-4-methoxycarbonyloxy-phenyl)propanoate (920 mg, 2.87 mmol) was dissolved in H2SO4 (2.2 mL) and the reaction mixture was cooled to −2° C. internal temperature. KNO3 (348 mg, 3.45 mmol) was added in portions over 1 h maintain the internal temperature at 0° C. After 1 h at 0° C. the reaction mixture was poured over ice (30 mL) and partitioned between dichloromethane/water and separated. The organic layer was washed twice with a saturated aqueous NaHCO3, dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (0-40% ethyl acetate/hexanes) afforded ethyl 3-(5-cyclopentyl-4-methoxycarbonyloxy-2-nitro-phenyl)propanoate (827 mg, 76% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.96 (s, 1H), 7.53 (s, 1H), 4.04 (q, J=7.1 Hz, 2H), 3.86 (s, 3H), 3.11 (t, J=7.6 Hz, 3H), 2.68 (t, J=7.6 Hz, 2H), 1.99-1.91 (m, 2H), 1.82-1.75 (m, 2H), 1.69-1.61 (m, 2H), 1.58-1.53 (m, 2H), 1.15 (t, J=7.1 Hz, 3H).
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
348 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[CH:7]=[C:8]([CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:9]=[CH:10][C:11]=2[O:12][C:13]([O:15][CH3:16])=[O:14])[CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:24]([O-])([O-:26])=[O:25].[K+]>OS(O)(=O)=O>[CH:1]1([C:6]2[C:11]([O:12][C:13]([O:15][CH3:16])=[O:14])=[CH:10][C:9]([N+:24]([O-:26])=[O:25])=[C:8]([CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:7]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
C1(CCCC1)C=1C=C(C=CC1OC(=O)OC)CCC(=O)OCC
Name
Quantity
2.2 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
KNO3
Quantity
348 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice
Quantity
30 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintain the internal temperature at 0° C
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane/water
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed twice with a saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (0-40% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C=1C(=CC(=C(C1)CCC(=O)OCC)[N+](=O)[O-])OC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 827 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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